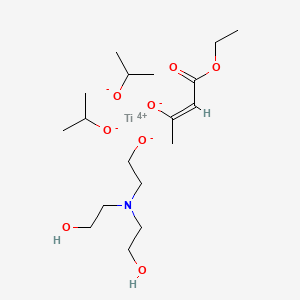

(Ethyl acetoacetato-O1',O3)((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is a titanium-based coordination compound It is known for its unique structure, which includes ethyl acetoacetate and nitrilotris(ethanol) ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with ethyl acetoacetate and nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar principles to laboratory synthesis are applied, with adjustments for scale and efficiency. This may include the use of larger reaction vessels, continuous flow processes, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the titanium center to a lower oxidation state, potentially altering the compound’s reactivity and properties.

Substitution: Ligand substitution reactions can occur, where the ethyl acetoacetate or nitrilotris(ethanol) ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.

Scientific Research Applications

(Ethyl acetoacetato-O1',O3)((2,2',2"-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium is a titanium complex with promising applications in various scientific research fields. This compound has a molecular formula of C24H40O12Ti and a molecular weight of approximately 568.43 g/mol. It features ethyl acetoacetate as a ligand, known for its chelating properties, and includes multiple coordination sites that facilitate diverse chemical interactions, making it a subject of interest in coordination chemistry and materials science.

Applications

Interaction studies involving this titanium complex focus on its ability to coordinate with different ligands and substrates. The mechanism often involves the titanium center acting as a Lewis acid, which facilitates various chemical transformations. The ethyl acetoacetate ligands contribute to stabilizing the titanium center while influencing its reactivity.

Comparisons with Similar Compounds

Several compounds share structural similarities with (Ethyl acetoacetato-O1',O3)((2,2',2"-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium , each exhibiting unique properties. The distinction of (Ethyl acetoacetato-O1',O3)((2,2',2"-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium lies in its specific ligand arrangement, which offers distinct steric and electronic properties that influence its reactivity and potential applications compared to other similar compounds.

Mechanism of Action

The mechanism of action of (ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center plays a crucial role in these processes, acting as a Lewis acid to activate substrates and promote reactions. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .

Comparison with Similar Compounds

Similar Compounds

Bis(ethyl acetoacetato-O1’,O3)bis(propan-2-olato)titanium: Similar structure but lacks the nitrilotris(ethanol) ligand.

Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but with different reactivity.

Titanium dioxide: A common titanium compound with distinct properties and applications.

Uniqueness

(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is unique due to its combination of ethyl acetoacetate and nitrilotris(ethanol) ligands, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties .

Q & A

Q. How can the synthesis of this titanium complex be optimized for high purity and yield in academic settings?

Answer:

The synthesis typically involves ligand exchange reactions using titanium alkoxide precursors. For example, titanium isopropoxide can react with ethyl acetoacetate (EAA) and 2,2',2''-nitrilotris(ethanol) (NTE) under anhydrous conditions. Key steps include:

- Stoichiometric control : Maintain a 1:2:1 molar ratio (Ti:EAA:NTE) to avoid side products like oligomeric species .

- Solvent selection : Use toluene or tetrahydrofuran (THF) to stabilize intermediates and prevent hydrolysis.

- Temperature gradients : Slow heating (40–60°C) ensures controlled ligand substitution, while rapid cooling post-reaction minimizes decomposition.

- Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >95% purity .

Q. What advanced spectroscopic techniques resolve ambiguities in the coordination geometry of this complex?

Answer:

Conflicting NMR and crystallographic data often arise due to dynamic ligand behavior. To resolve this:

- Single-crystal X-ray diffraction (SCXRD) : Determines the exact coordination environment. Evidence from analogous titanium complexes shows a distorted octahedral geometry with O/N donors from EAA and NTE ligands .

- Variable-temperature NMR (VT-NMR) : Identifies fluxional behavior. For example, splitting of isopropoxy proton signals at <−30°C confirms slow ligand exchange .

- DFT calculations : Compare computed vs. experimental bond lengths (e.g., Ti–O ≈ 1.85–1.92 Å) to validate structural models .

Q. How do solvent polarity and temperature affect the stability of this complex in catalytic applications?

Answer:

The complex’s stability is solvent- and temperature-dependent:

- Polar solvents (e.g., DMF, DMSO) : Accelerate ligand dissociation due to competitive coordination, reducing catalytic activity.

- Nonpolar solvents (e.g., toluene) : Enhance stability (half-life >24 hrs at 25°C) by minimizing solvent interactions .

- Thermal degradation : Above 80°C, isopropoxy ligands decompose, forming TiO₂ precipitates. Thermogravimetric analysis (TGA) shows mass loss steps at 120–180°C (ligand loss) and >250°C (TiO₂ formation) .

Q. What methodologies address discrepancies in catalytic activity reported for this titanium complex?

Answer:

Contradictions in catalytic performance (e.g., in esterification or polymerization) often stem from:

- Impurity profiles : Trace metals (e.g., Al³⁺) from precursors can alter reactivity. ICP-MS analysis ensures <10 ppm impurity levels .

- Ligand protonation states : Adjust pH (2–6) to stabilize active species. For example, protonated NTE ligands in acidic media reduce Ti(IV) Lewis acidity .

- In situ characterization : Use Raman spectroscopy to monitor real-time ligand coordination during catalysis .

Q. How can the ligand exchange kinetics of this complex be quantitatively analyzed?

Answer:

Stopped-flow UV-Vis spectroscopy tracks ligand substitution rates:

- Experimental setup : Mix the titanium complex with excess competing ligands (e.g., acetylacetone) in THF.

- Data fitting : Second-order rate constants (k ≈ 10⁻³–10⁻² M⁻¹s⁻¹ at 25°C) are derived from absorbance decay at λ = 320 nm (Ti–EAA charge-transfer band) .

- Activation parameters : Eyring plots (ln(k/T) vs. 1/T) reveal Δ‡H ≈ 50–60 kJ/mol and Δ‡S ≈ −120 J/(mol·K), indicating associative substitution .

Q. What safety protocols are critical when handling this titanium complex in research laboratories?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile isopropoxy byproducts .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact (pH 4–6 in aqueous solutions) .

- Waste disposal : Hydrolyze residues with excess water to form inert TiO₂ before disposal .

Q. How does the electronic structure of this complex influence its redox behavior in electrochemical studies?

Answer:

Cyclic voltammetry (CV) in acetonitrile shows:

- Reduction peaks : At −1.2 V vs. Ag/AgCl (Ti⁴+ → Ti³+), with peak broadening indicating slow electron transfer .

- Oxidative stability : No anodic peaks below +1.5 V, confirming resistance to oxidation.

- Ligand effects : Electron-withdrawing EAA ligands stabilize Ti⁴+, shifting reduction potentials by +0.3 V compared to acetylacetonate analogs .

Properties

CAS No. |

94276-57-0 |

|---|---|

Molecular Formula |

C18H37NO8Ti |

Molecular Weight |

443.4 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/C6H14NO3.C6H10O3.2C3H7O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h8-9H,1-6H2;4,7H,3H2,1-2H3;2*3H,1-2H3;/q-1;;2*-1;+4/p-1/b;5-4-;;; |

InChI Key |

DMPINRCXLPRGIT-HUIVKAEKSA-M |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\[O-].CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |

Canonical SMILES |

CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.